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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and reactivity of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (CAS No: 133486-62-1). This
compound is a valuable, functionalized aromatic intermediate in organic synthesis, particularly
for the construction of complex molecular architectures in medicinal chemistry and materials
science. Its utility is derived from the orthogonal reactivity of its three key functional groups: a
highly reactive bromomethyl group amenable to nucleophilic substitution, an electron-donating
methoxy group, and a strongly electron-withdrawing nitro group that influences the reactivity of
the benzylic position and the aromatic ring. This document details its known and predicted
physicochemical properties, provides a detailed, field-proven protocol for its multi-step
synthesis from commercially available precursors, and explores its reactivity profile with
mechanistic insights.

Introduction
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1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a substituted toluene derivative whose
synthetic importance lies in its capacity to serve as a versatile building block. The benzylic
bromide functionality is a potent electrophile, making it an excellent precursor for the
introduction of a 3-methoxy-2-nitrobenzyl moiety into a target molecule via nucleophilic
substitution reactions. The presence of the nitro and methoxy groups on the aromatic ring
electronically influences the reactivity of the benzylic carbon and provides handles for further
synthetic transformations. The electron-withdrawing nitro group, positioned ortho to the
bromomethyl group, enhances the electrophilicity of the benzylic carbon, thereby increasing its
susceptibility to nucleophilic attack. This guide aims to provide researchers with the necessary
technical information to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

Experimentally determined physicochemical and spectroscopic data for 1-(Bromomethyl)-3-
methoxy-2-nitrobenzene are not extensively reported in publicly available literature. The
following table summarizes its basic identifiers and includes predicted data or data from closely
related isomers for reference. Researchers should verify these properties experimentally.
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Property Value Source(s)
CAS Number 133486-62-1 [1][2]
Molecular Formula CsHsBrNOs [2]
Molecular Weight 246.06 g/mol [2]
) ] Inferred from related
Appearance Pale yellow solid (predicted)
compounds
_ _ Not available (predicted to be

Melting Point ) ]

a low-melting solid)
Boiling Point Not available

Soluble in common organic

N solvents (e.g., DCM, THF, ] o

Solubility General chemical principles

Acetone); Insoluble in water
(predicted)

1H NMR (Predicted)

& ~7.6-7.8 (M, 2H, Ar-H), ~7.1-
7.3 (M, 1H, Ar-H), ~4.8 (s, 2H,
-CH:2Br), ~3.9 (s, 3H, -OCHs)

Inferred from similar

structures[3][4]

13C NMR (Predicted)

0 ~158 (C-OCHs), ~149 (C-
NO2), ~135 (Ar-C), ~128 (Ar-
CH), ~120 (Ar-CH), ~115 (Ar-
CH), ~56 (-OCHs), ~30 (-
CHzBr)

Inferred from chemical shift
data[5][6][7]

Synthesis of 1-(Bromomethyl)-3-methoxy-2-

nitrobenzene

The synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene can be achieved through a

three-step sequence starting from commercially available m-cresol. The synthetic pathway

involves:

 Nitration of m-cresol to form 3-methyl-2-nitrophenol.
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o Williamson ether synthesis to methylate the hydroxyl group, yielding 3-methoxy-2-
nitrotoluene.

e Benzylic bromination of 3-methoxy-2-nitrotoluene using N-Bromosuccinimide (NBS) in a
Wohl-Ziegler reaction.

Step 1: Nitration
HNO3, H2SO4

Step 2: Methylation
CHsl, K2COs3|

Step 3: Bromination
NBS, AIBN

m-Cresol

. Lo u G 1-(Bromomethyl)-3-methoxy-
3-Methyl-2-nitrophenol 3-Methoxy-2-nitrotoluene

Click to download full resolution via product page

Figure 1: Synthetic pathway for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Step 1: Synthesis of 3-Methyl-2-nitrophenol

Causality: The direct nitration of m-cresol is complicated by the formation of multiple isomers
due to the ortho- and para-directing effects of both the hydroxyl and methyl groups. To achieve
regioselectivity for the 2-position, the reaction conditions must be carefully controlled. Using a
mixed acid (HNOs3/H2S0a) at low temperatures can favor the formation of the desired 2-nitro
isomer, although separation from other isomers like the 4-nitro and 6-nitro products will be
necessary.[8]

Protocol:

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping
funnel, place m-cresol (1.0 eq.).

e Cool the flask to -5 to 0 °C using an ice-salt bath.

» Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated
sulfuric acid (2.0 eq.) dropwise to the stirred m-cresol, maintaining the internal temperature
below 5 °C.

 After the addition is complete, continue stirring at 0 °C for an additional 1-2 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).
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e Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

e The precipitated crude product, a mixture of nitro-isomers, is collected by vacuum filtration,
washed with cold water until the filtrate is neutral, and dried.

o Purify the desired 3-methyl-2-nitrophenol from the isomeric mixture by column
chromatography on silica gel or by fractional crystallization.

Step 2: Synthesis of 3-Methoxy-2-nitrotoluene

Causality: The methylation of the phenolic hydroxyl group is achieved via a Williamson ether
synthesis. This is a classic Sn2 reaction where the phenoxide, generated by deprotonating the
phenol with a mild base like potassium carbonate, acts as a nucleophile and attacks an
electrophilic methyl source, typically methyl iodide.

Protocol:

To a solution of 3-methyl-2-nitrophenol (1.0 eq.) in acetone or DMF, add anhydrous
potassium carbonate (1.5-2.0 eq.).

 Stir the mixture at room temperature for 30 minutes to form the phenoxide.

o Add methyl iodide (1.2-1.5 eq.) to the suspension.

e Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
» After completion, cool the mixture to room temperature and filter off the inorganic salts.
o Concentrate the filtrate under reduced pressure to obtain the crude product.

 Purify the crude 3-methoxy-2-nitrotoluene by vacuum distillation or column chromatography
on silica gel.

Step 3: Synthesis of 1-(Bromomethyl)-3-methoxy-2-
nitrobenzene

Causality: This step is a free-radical chain reaction known as the Wohl-Ziegler bromination.[9]
[10][11] N-Bromosuccinimide (NBS) serves as a source of a low, constant concentration of
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bromine radicals. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide,
is required to initiate the reaction upon heating or irradiation. The reaction proceeds selectively
at the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Protocol:

« In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-
methoxy-2-nitrotoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCla) or
trifluorotoluene.[9]

o Add N-bromosuccinimide (1.05-1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.) to the
solution.

o Heat the mixture to reflux. The reaction can be initiated by the heat or by irradiation with a
UV lamp.

e The reaction progress can be monitored by observing the consumption of NBS (which is
denser than CCls) and the formation of succinimide (which is less dense and will float).[9]

 After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
o Filter off the succinimide by-product.

¢ Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove
any remaining traces of HBr or NBS.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

e The crude 1-(Bromomethyl)-3-methoxy-2-nitrobenzene can be purified by recrystallization
from a suitable solvent system (e.g., hexanes/ethyl acetate).

Reactivity and Synthetic Applications

The reactivity of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is dominated by the benzylic
bromide, which is a highly reactive electrophilic center.
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Figure 2: General reactivity of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Nucleophilic Substitution Reactions

The primary mode of reactivity is nucleophilic substitution at the benzylic carbon. Due to the

primary nature of the benzylic carbon and the presence of electron-withdrawing groups on the

ring, the reaction typically proceeds via an Sn2 mechanism.[12][13] The electron-withdrawing

nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to

attack by nucleophiles.

Common nucleophiles that can be employed include:

O-Nucleophiles: Alcohols and phenols (under basic conditions) to form ethers.
N-Nucleophiles: Amines (primary and secondary) to form substituted benzylamines.
S-Nucleophiles: Thiols to form thioethers.

C-Nucleophiles: Cyanide, enolates, and organometallic reagents to form new carbon-carbon
bonds.

© 2026 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b166412/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-1-bromomethyl-3-methoxy-2-nitrobenzene
https://www.benchchem.com/product/b166412/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-1-bromomethyl-3-methoxy-2-nitrobenzene
https://theses.gla.ac.uk/75859/1/13818595.pdf
https://pdf.benchchem.com/1338/The_Bromomethyl_Group_in_2_Bromomethyl_4_chloro_1_nitrobenzene_A_Hub_of_Reactivity_for_Synthetic_Chemistry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166412?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Example Application in Heterocyclic Synthesis: This compound is a valuable precursor for the
synthesis of various heterocyclic systems. For instance, reaction with a bifunctional
nucleophile, such as an amino-thiol, can lead to the formation of thiazine derivatives through a
tandem nucleophilic substitution.[13]

Influence of Substituents on Reactivity

The methoxy and nitro groups have opposing electronic effects. The methoxy group is electron-
donating through resonance, while the nitro group is strongly electron-withdrawing through both
resonance and induction. The ortho-nitro group's strong inductive and resonance effects
dominate, leading to an electron-deficient benzylic carbon, which favors Sn2 reactions and
disfavors the formation of a carbocation intermediate required for an Sn1 pathway.[14]

Safety, Handling, and Disposal
5.1 Hazard Summary

While specific toxicity data for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is not readily
available, it should be handled with extreme caution due to its structural similarity to other
lachrymatory and toxic benzyl bromides and nitroaromatic compounds.[1][15]

o Acute Effects: Expected to be a strong irritant to the eyes, skin, and respiratory tract. It is a
lachrymator (tear-producing agent). Inhalation or skin contact may cause severe irritation
and chemical burns. Ingestion is likely to be toxic.[1][16]

o Chronic Effects: Nitroaromatic compounds are known for their potential toxicity to the blood,
liver, and kidneys.[15] Substituted benzyl bromides are often considered potential mutagens.

5.2 Handling and Personal Protective Equipment (PPE)
» Handle only in a well-ventilated chemical fume hood.[1]

o Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and
a lab coat. For operations with a higher risk of exposure, a face shield and respiratory
protection may be necessary.[1]

» Avoid inhalation of dust and vapors.
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e Prevent contact with skin and eyes.

o Keep away from heat, sparks, and open flames.

5.3 Storage

» Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

» Store away from incompatible materials such as strong oxidizing agents, bases, and amines.
5.4 Disposal

» Dispose of as hazardous chemical waste in accordance with local, state, and federal
regulations.[17][18][19][20]

e As a halogenated nitroaromatic compound, it should be segregated into a designated
halogenated organic waste stream.[17][18]

e Do not dispose of down the drain or in regular trash.

o Contaminated materials and empty containers should also be treated as hazardous waste.
[19]

Conclusion

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a synthetically useful intermediate with a rich
chemical reactivity profile. Its preparation from m-cresol is a robust multi-step process that can
be carried out in a standard laboratory setting. The high reactivity of the benzylic bromide,
enhanced by the electronic effects of the aromatic substituents, makes it an excellent
electrophile for a wide range of nucleophilic substitution reactions. Researchers and drug
development professionals can leverage the properties of this compound for the efficient
synthesis of complex target molecules. Due to its presumed toxicity and irritant nature, strict
adherence to safety protocols is essential when handling and disposing of this chemical.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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